molecular formula C14H17N3O2S B2700614 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide CAS No. 443122-21-2

2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2700614
CAS No.: 443122-21-2
M. Wt: 291.37
InChI Key: TWDZHPAWSHRERC-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide (C₁₈H₁₇N₃O₂S; molecular weight: 339.413 g/mol) is a heterocyclic compound featuring a benzamide core linked to a 1,3,4-thiadiazole ring substituted with an isopropyl group at position 5 and an ethoxy group at position 2 of the benzamide moiety . Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications.

Properties

IUPAC Name

2-ethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-4-19-11-8-6-5-7-10(11)12(18)15-14-17-16-13(20-14)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDZHPAWSHRERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 5-isopropyl-1,3,4-thiadiazol-2-amine under basic conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Chemical Reactions Analysis

2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the benzamide ring, especially at the ortho and para positions relative to the ethoxy group.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products depend on the specific reaction but can include various substituted benzamides and thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, studies evaluating similar thiadiazole derivatives have reported effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes .

Anticancer Potential

Thiadiazole derivatives, including 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide, have been investigated for their anticancer activities. In vitro studies indicate that certain derivatives can induce apoptosis in cancer cell lines by targeting specific pathways involved in cell proliferation and survival. For example, compounds with similar structures have demonstrated IC50 values indicating potent anticancer effects against colorectal carcinoma cells .

Neuroprotective Effects

Emerging research suggests that compounds with thiadiazole moieties may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a significant role. Some studies have focused on synthesizing multi-target-directed ligands that can inhibit enzymes like monoamine oxidase (MAO), which are implicated in neurodegenerative conditions .

Case Studies

Study Focus Findings
Study on Thiadiazole DerivativesAntimicrobial ActivitySignificant activity against various bacterial strains with MIC values ranging from 1.27 to 2.65 µM .
Evaluation of Benzamide DerivativesAnticancer ActivityCertain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-FU (IC50 = 9.99 µM) .
Neuroprotective StudiesInhibition of MAOCompounds showed promising results in reducing oxidative stress markers in vitro .

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with biological targets, disrupting cellular processes such as DNA replication. This disruption can inhibit the growth of bacterial and cancer cells. The compound’s ability to cross cellular membranes and interact strongly with biological targets is attributed to the mesoionic character of the thiadiazole ring .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Ring

The position and nature of substituents on the benzamide ring significantly influence physicochemical and biological properties:

  • 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) :

    • Features a methoxy group at position 2 of the benzamide and a pyridinyl group on the thiadiazole.
    • Exhibits distinct ¹H NMR signals for the methoxy proton (δ 3.85 ppm) and aromatic protons, differing from the ethoxy group’s splitting pattern in the target compound .
    • Methoxy derivatives often show enhanced metabolic stability compared to ethoxy groups due to reduced steric hindrance.
  • 3-Ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide :

    • Ethoxy substitution at position 3 (vs. 2 in the target compound) results in altered electronic effects on the benzamide carbonyl.
    • Lower molecular weight (291.37 g/mol) and predicted pKa (7.93) suggest differences in solubility and bioavailability .

Thiadiazole Ring Modifications

The thiadiazole substituent impacts steric bulk and binding affinity:

  • N-(5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives :

    • Pyridinyl groups introduce hydrogen-bonding capabilities, enhancing interactions with biological targets (e.g., enzymes or DNA) .
    • Fluorinated analogs (e.g., 4d–4f) exhibit downfield shifts in ¹H NMR due to electron-withdrawing effects, contrasting with the electron-donating isopropyl group in the target compound .
  • N-(5-(Phenylamino)-1,3,4-thiadiazol-2-yl)benzamide derivatives: Antiviral activity against Influenza A H3N2 (EC₅₀: 31.4 µM for compound 45) highlights the role of phenylamino substituents in viral inhibition .

Antimicrobial and Antiviral Activities

  • Methylthiopropyl-substituted analogs (e.g., from ) show potent activity against Bacillus anthracis and Staphylococcus aureus, suggesting that bulky thiadiazole substituents improve membrane penetration .

Enzyme Inhibition

  • Sulfonamide-thiadiazole hybrids : Derivatives with sulfamoyl groups inhibit carbonic anhydrase II (IC₅₀: 0.09–0.58 µM), outperforming ethoxy-substituted analogs in enzyme affinity .
  • Methoxy-substituted compounds (e.g., 4j) exhibit 15-lipoxygenase-1 (15-LOX-1) inhibition (28%), linked to their electron-donating substituents enhancing radical scavenging .

Anticancer Potential

  • N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives induce apoptosis and cell cycle arrest, with IC₅₀ values as low as 4.96 µM in prostate cancer (PC3) cells .
  • Dichloro-benzamide analogs show superior dihydrofolate reductase (DHFR) inhibition (ΔG = −9.0 kcal/mol), suggesting halogenation enhances target binding .

Comparative Data Table

Compound Name Thiadiazole Substituent Benzamide Substituent Molecular Weight (g/mol) Key Activities References
Target Compound 5-Isopropyl 2-Ethoxy 339.41 N/A (structural analog data used)
4g (2-Methoxy analog) 5-Pyridin-2-yl 2-Methoxy ~317.35 Spectral benchmark
3-Ethoxy-5-propyl analog 5-Propyl 3-Ethoxy 291.37 Predicted pKa: 7.93
Compound 45 (Antiviral) 5-Phenylamino 3-(Methylthio)propyl ~422.50 Influenza A H3N2 (EC₅₀: 31.4 µM)
Dichloro-benzamide (DHFR inhibitor) 5-Trichloroethyl 2,4-Dichloro ~518.80 DHFR inhibition (ΔG: −9.0 kcal/mol)

Biological Activity

2-Ethoxy-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest within pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a thiadiazole ring and an ethoxy group attached to a benzamide moiety. Its structural formula can be represented as follows:

C12H15N3O2S2\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{2}\text{S}_{2}

This structure is significant as it influences the compound's interaction with biological targets.

Research indicates that this compound exhibits anti-cancer properties primarily through the inhibition of specific kinases involved in cell proliferation. It has been shown to selectively inhibit the activity of Epidermal Growth Factor Receptor (EGFR) and HER-2 kinases. These targets are crucial in the development and progression of various cancers, including breast and lung cancers.

In Vitro Studies

A series of assays were conducted to evaluate the anti-proliferative effects of the compound on cancer cell lines:

Cell Line IC50 (µM) Notes
MCF-7 (Breast)0.65Significant inhibition observed
SK-BR-3 (Breast)0.55Most sensitive cell line
A549 (Lung)1.20Moderate sensitivity
MCF-10A (Normal)>10Minimal effect on healthy cells

The results demonstrated that this compound has a strong inhibitory effect on cancer cells while sparing normal cells, highlighting its potential as a therapeutic agent with reduced toxicity.

Molecular Dynamics Studies

Molecular dynamics simulations have shown that the compound binds stably to EGFR and HER-2, suggesting a robust interaction that could translate into effective inhibition in vivo. This stability is critical for maintaining therapeutic efficacy over time.

Case Studies

  • Breast Cancer Treatment : In a study published in PubMed, derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide were synthesized and evaluated for their anti-cancer properties. The results indicated that compounds similar to this compound exhibited excellent anti-proliferation ability against breast cancer cell lines (MCF-7 and SK-BR-3), with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
  • Lung Cancer Models : Another study focused on lung cancer cell lines (A549 and H1975), demonstrating that the compound effectively inhibited cell growth and induced apoptosis through activation of caspase pathways . The selectivity for cancerous over non-cancerous cells was particularly noted.

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